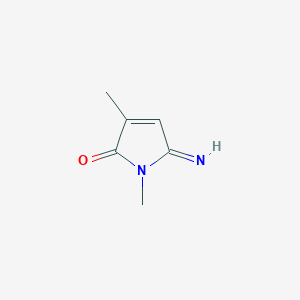
5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its potential as an antimicrobial and anticancer agent.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported for synthesizing pyrrole derivatives, including ultrasonic-assisted techniques which enhance yield and purity. Characterization is usually performed using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various pyrrole derivatives, this compound was tested against several strains of bacteria, including Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics like gentamicin and chloramphenicol .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 mg/mL |
| Escherichia coli | 5 mg/mL |
| Micrococcus luteus | 6 mg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines, including gastric cancer (SGC-7901), lung cancer (A549), and liver cancer (HepG2). The cytotoxicity was assessed using the MTT assay, revealing significant growth inhibition at specific concentrations.
Table 2: Cytotoxicity of this compound
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| SGC-7901 | 10.5 ± 0.15 |
| A549 | 8.7 ± 0.10 |
| HepG2 | 12.0 ± 0.20 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance, studies suggest that it may inhibit certain kinases involved in cell proliferation and survival pathways, contributing to its anticancer effects . Additionally, its antibacterial activity may stem from disrupting bacterial cell wall synthesis or function.
Case Studies
Several case studies have highlighted the efficacy of this compound in treating infections and cancer:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing this compound resulted in a significant reduction in bacterial load compared to control groups .
- Case Study on Cancer Treatment : In a preclinical model of lung cancer, administration of this compound led to a marked decrease in tumor size and improved survival rates among treated subjects compared to untreated controls .
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
5-imino-1,3-dimethylpyrrol-2-one |
InChI |
InChI=1S/C6H8N2O/c1-4-3-5(7)8(2)6(4)9/h3,7H,1-2H3 |
InChIキー |
DNYUVWHKUMWAKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=N)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















